(3,4-Difluoro-5-propoxyphenyl)methanol
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Overview
Description
(3,4-Difluoro-5-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.1978864 g/mol . This compound is characterized by the presence of two fluorine atoms, a propoxy group, and a methanol group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-propoxyphenyl)methanol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3,4-difluorophenol with propyl bromide in the presence of a base to form 3,4-difluoro-5-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-difluoro-5-propoxybenzaldehyde or 3,4-difluoro-5-propoxybenzoic acid.
Reduction: Formation of 3,4-difluoro-5-propoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Difluoro-5-propoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluoro-5-methoxyphenyl)methanol
- (3,4-Difluoro-5-ethoxyphenyl)methanol
- (3,4-Difluoro-5-butoxyphenyl)methanol
Uniqueness
(3,4-Difluoro-5-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3,4-difluoro-5-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-5,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEHVKMLEBBORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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